molecular formula C7H13N B2973046 Octahydrocyclopenta[B]pyrrole CAS No. 5661-02-9

Octahydrocyclopenta[B]pyrrole

Cat. No. B2973046
CAS RN: 5661-02-9
M. Wt: 111.188
InChI Key: ADKDJHASTPQGEO-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[B]pyrrole is a chemical compound with the molecular formula C7H13N . It is also known by other names such as Cyclopenta[b]pyrrole, octahydro- .


Synthesis Analysis

The synthesis of Octahydrocyclopenta[B]pyrrole involves various methods. One method involves the Pd/phosphine-catalyzed reaction of a compound with aryl bromides, leading to the selective synthesis of either 6-aryl octahydrocyclopenta[b]pyrroles or the corresponding 5-aryl isomers . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of Octahydrocyclopenta[B]pyrrole is characterized by a molecular formula of C7H13N . The average mass is 111.185 Da and the monoisotopic mass is 111.104797 Da .


Chemical Reactions Analysis

Octahydrocyclopenta[B]pyrrole undergoes various chemical reactions. For instance, the Pd/phosphine-catalyzed reaction of a compound with aryl bromides leads to the selective synthesis of either 6-aryl octahydrocyclopenta[b]pyrroles, the corresponding 5-aryl isomers, diarylamine, or hexahydrocyclopenta[b]pyrrole .


Physical And Chemical Properties Analysis

Octahydrocyclopenta[B]pyrrole has an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da .

Scientific Research Applications

  • Synthetic Pathways and Diastereoselectivity Octahydrocyclopenta[b]pyrrole compounds are synthesized through Pd/phosphine-catalyzed reactions, exhibiting excellent diastereoselectivity. The product distribution and diastereoselectivity depend on the phosphine ligand structure, impacting the pathway of the reaction (Ney & Wolfe, 2005).

  • Enantioselective Synthesis Enantioselective synthesis of octahydrocyclopenta[b]pyrroles achieves high yield and enantiomeric excess. This synthesis strategy employs dynamic kinetic resolution using aza-Cope rearrangements, leading to the formation of angularly substituted bicyclic amine products (Ito, Overman, & Wang, 2010).

  • Antiviral Applications Bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one derivatives, closely related to octahydrocyclopenta[b]pyrroles, have been identified as selective anti-Hepatitis C Virus agents. These compounds display promising antiviral activity against different genotypes of HCV (Kaushik-Basu et al., 2016).

  • Stereoselective Synthesis A stereoselective method for synthesizing octahydropyrano[3,2-b]pyrrole derivatives has been developed. This process uses reductive amination from pyranose derivatives, leading to novel fused N-heterobicyclic compounds (Ma et al., 2013).

  • Synthesis of Non-natural L-alanine Derivatives The aza-Cope–Mannich reaction has been utilized to synthesize trans-octahydrocyclohepta[b]pyrroles derived from non-natural L-alanine. These compounds are synthesized with high enantiomeric purity, highlighting their potential relevance in medicinal chemistry (Ratmanova, Belov, Andreev, & Kurkin, 2014).

  • Expanded Porphyrins and Optical Applications Octahydrocyclopenta[b]pyrroles are related to expanded porphyrins, which have applications in anion binding, photodynamic therapy, antisensing, MRI contrasting, and nonlinear optical applications. These macrocyclic compounds exhibit diverse structural and functional properties (Misra & Chandrashekar, 2008).

  • Triple Reuptake Inhibitor Synthesis Bicyclic octahydrocyclopenta[c]pyrrole scaffolds have been investigated as potent triple reuptake inhibitors, potentially useful for treating depression. These compounds inhibit serotonin, norepinephrine, and dopamine transporters and show promise in pharmacological characterization (Shao et al., 2011).

Safety And Hazards

While specific safety and hazard information for Octahydrocyclopenta[B]pyrrole was not found, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions in the study and application of Octahydrocyclopenta[B]pyrrole could involve the development of more efficient and selective synthesis methods. For instance, the use of ruthenium-based pincer-type catalysts enables the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .

properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6-4-5-8-7(6)3-1/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKDJHASTPQGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydrocyclopenta[B]pyrrole

Citations

For This Compound
197
Citations
X Ji, C Xia, J Wang, M Su, L Zhang, T Dong, Z Li… - European Journal of …, 2014 - Elsevier
Based on the previous work in our group and the principle of computer-aided drug design, a series of novel β-amino pyrrole-2-carbonitrile derivatives was designed and synthesized. …
Number of citations: 23 www.sciencedirect.com
M Arba, R Ruslin, NI Akib, Y Yamin… - Journal of Applied …, 2018 - japsonline.com
Research on the quantitative structure–activity relationship (QSAR) of the 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta [b] pyrrole-2-carbonitrile as dipeptidyl peptidase IV (…
Number of citations: 6 japsonline.com
H Chow - 1981 - core.ac.uk
A synthetic route to 4-methanesulfonyloxy-octahydrocyclopenta [b] pyrrole (34) is described. Compound(34), a possible precursor for the synthesis of a potentially novel ligand, 3, 4, 7, 8-…
Number of citations: 0 core.ac.uk
MA Walters - 1986 - search.proquest.com
… diisopropylamide to give 2-phenyl-octahydrocyclopenta b pyrrole as a mixture of isomers. In … -amine gave 2-(p-methoxyphenyl)-octahydrocyclopenta b pyrrole as a mixture of isomers, N-…
Number of citations: 3 search.proquest.com
TY Luh, HF Chow, WY Leung, SW Tam - Tetrahedron, 1985 - Elsevier
Cyclobutanones were smoothly transformed into γ-lactams by Tamura reagent. The stereoelectronic effects on the modified Beckmann rearrangenent were discussed. The extension to …
Number of citations: 34 www.sciencedirect.com
A Rakhe, A Anwwari, R Mukherjee, S Patil, NP Shetgiri… - 2008 - spectroscopyonline.com
Ramipril impurities D and E are well-known degradation products of ramipril in the finished dosage form. A significant amount of an additional impurity was detected in ramipril tablets by …
Number of citations: 0 www.spectroscopyonline.com
R Mukherjee, S Patil, NP Shetgiri… - LCGC …, 2008 - chromatographyonline.com
Ramipril impurities D and E are well-known degradation products of ramipril in the finished dosage form. A significant amount of an additional impurity was detected in ramipril tablets by …
Number of citations: 0 www.chromatographyonline.com
KS Kumar, R Ravikumar, A Rajasekaran… - Digest Journal of …, 2010 - chalcogen.ro
Metoprolol tartrate,(MT) is chemically a bis [(2 RS)-1-[4-(2-methoxyethyl) phenoxy]-3-[(1-methylethyl) amino] propane-2-ol](2R, 3R)-2, 3-dihydroxybutanedioate. It is a prototype β1-…
Number of citations: 31 chalcogen.ro
T Ito, LE Overman, J Wang - Journal of the American Chemical …, 2010 - ACS Publications
A useful enantioselective synthesis of angularly substituted 1-azabicyclic molecules that delivers the bicyclic amine products in good yield and 99% ee is reported. Angularly substituted …
Number of citations: 34 pubs.acs.org
SJ Shimshock, B Whiteley… - ABSTRACTS …, 2003 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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